3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride
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Overview
Description
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
The synthesis of 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride typically involves multi-step procedures. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at a specific temperature to ensure complete reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride can be compared with other similar compounds, such as:
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride: This compound also contains a piperazine moiety and a thiadiazole ring, but with different substituents, leading to variations in its chemical and biological properties.
1,3,4-Substituted-thiadiazole derivatives: These compounds have similar core structures but different substituents, which can affect their activity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S.ClH/c7-5-9-6(12-10-5)11-3-1-8-2-4-11;/h8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSZXFTKAQVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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